molecular formula C16H15N3OS B11567037 1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one

1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11567037
M. Wt: 297.4 g/mol
InChI Key: YHYGZKJGFQLXKI-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with phenyl, dimethyl, and thienylmethylene groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 2-thienylmethylene aldehyde. The reaction is carried out in anhydrous methanol under reflux conditions for 1.5 to 2 hours . The reaction proceeds smoothly under mild conditions, favoring the retention of labile ester groups and resulting in high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalable synthesis of similar pyrazolone derivatives suggests that the process can be adapted for larger-scale production. The use of common solvents like methanol and ethanol, along with mild reaction conditions, makes the synthesis amenable to industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thienylmethylene groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolones, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,5-dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The compound can form metal complexes, which may enhance its biological activity. The presence of the thienylmethylene group allows for interactions with specific enzymes and receptors, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1,5-dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one lies in its thienylmethylene group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

1,5-dimethyl-2-phenyl-4-(thiophen-2-ylmethylideneamino)pyrazol-3-one

InChI

InChI=1S/C16H15N3OS/c1-12-15(17-11-14-9-6-10-21-14)16(20)19(18(12)2)13-7-4-3-5-8-13/h3-11H,1-2H3

InChI Key

YHYGZKJGFQLXKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CS3

Origin of Product

United States

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